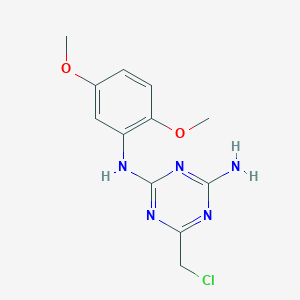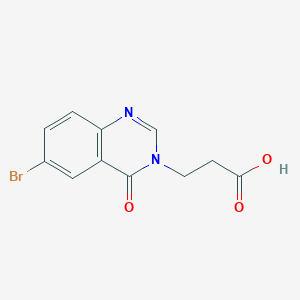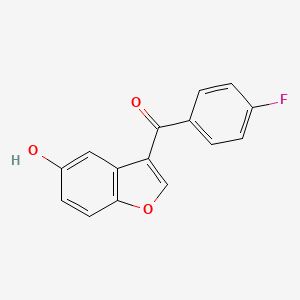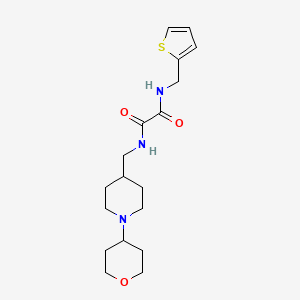
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate involves its binding to the allosteric site of the α7 nAChR. This binding enhances the activity of the receptor by increasing the sensitivity to the neurotransmitter acetylcholine. This results in increased neurotransmission and improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its interaction with other receptors or signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptor or signaling pathway involved. In general, this compound has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate in lab experiments is its specificity for the α7 nAChR. This allows for precise modulation of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties and can easily cross the blood-brain barrier. However, one of the limitations of using this compound is its relatively low potency compared to other PAMs. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Additionally, future studies could investigate the effects of this compound on other receptors and signaling pathways to better understand its mechanism of action. Finally, the development of more potent and selective PAMs could lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a multi-step process that involves several chemical reactions. The first step is the synthesis of 5-(aminomethyl)pyridine-2-ol, which is then reacted with cyclohexanone to form the intermediate product. The final step involves the reaction of the intermediate product with oxalic acid to form the oxalate salt of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive processes such as learning, memory, and attention. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGQJBQTCMRAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)


![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)




![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)
